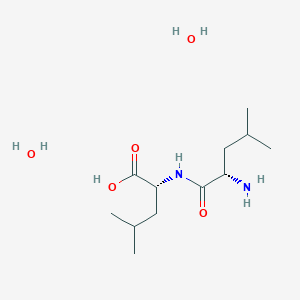
(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate typically involves a multi-step process. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the coupling of the protected amino acid with another amino acid derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final step involves deprotection and purification to obtain the desired dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its amino acid structure makes it a valuable tool for investigating peptide-based biological processes.
Medicine
In medicine, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.
作用機序
The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors.
類似化合物との比較
Similar Compounds
L-Leucine: A branched-chain amino acid with a similar structure but lacking the additional amino group.
L-Isoleucine: Another branched-chain amino acid with a similar structure but different side chain configuration.
L-Valine: A branched-chain amino acid with a simpler structure.
Uniqueness
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is unique due to its dual amino acid structure, which allows for more complex interactions and reactions compared to simpler amino acids. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H28N2O5 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid;dihydrate |
InChI |
InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2/t9-,10+;;/m0../s1 |
InChIキー |
SLJAYOYNVUCZAF-JXGSBULDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.O.O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
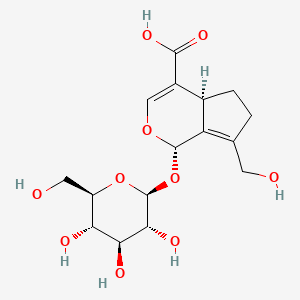
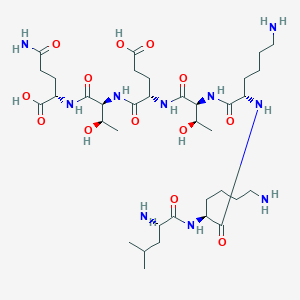
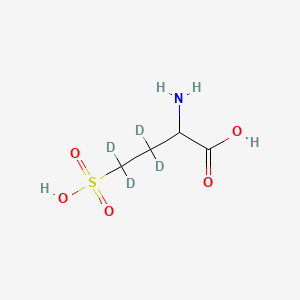
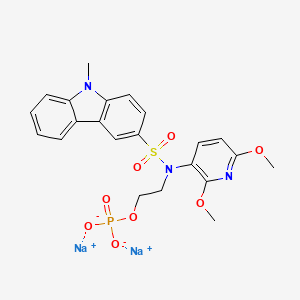
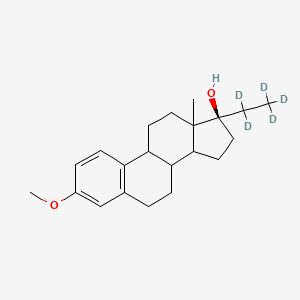
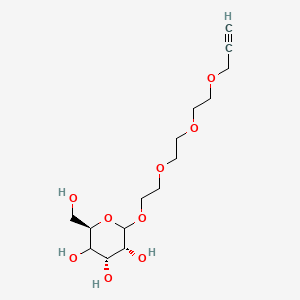
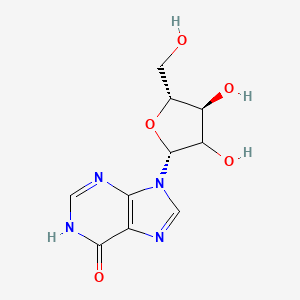
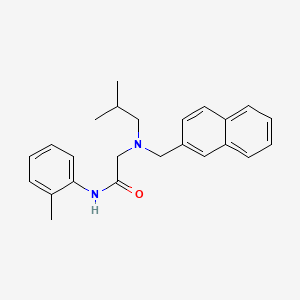
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
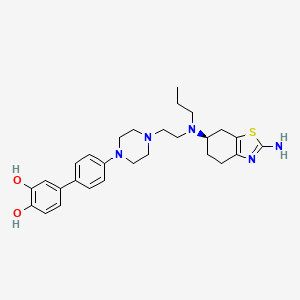
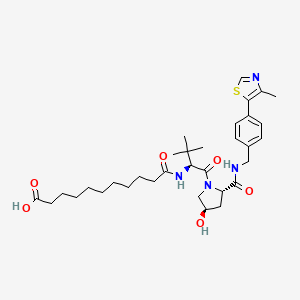
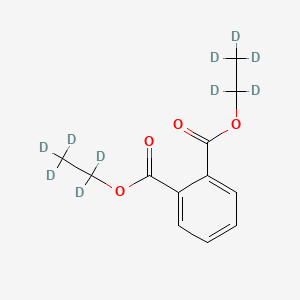
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
